Z-FR-Amc

Description

Properties

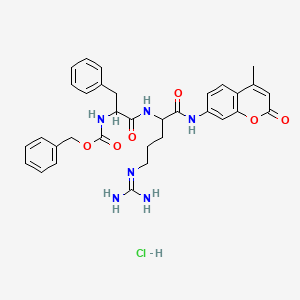

Molecular Formula |

C33H37ClN6O6 |

|---|---|

Molecular Weight |

649.1 g/mol |

IUPAC Name |

benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H |

InChI Key |

NXIWJKWURGALDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Resin Selection and C-Terminal Anchoring

Sequential Amino Acid Coupling

- Arg side-chain protection : The guanidine group is protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions.

- Fmoc deprotection : Piperidine (20–30% in DMF) removes Fmoc groups after each coupling step.

- Coupling reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide)/HOBt (hydroxybenzotriazole) ensures efficient amide bond formation.

N-Terminal Z-Group Introduction

Cleavage and Deprotection

- Resin cleavage : Trifluoroacetic acid (TFA)/H2O/triisopropylsilane (95:2.5:2.5) cleaves the peptide from the resin and removes Pbf groups.

- Precipitation : Cold diethyl ether precipitates the crude product, which is then lyophilized.

Solution-Phase Synthesis

Solution-phase methods are employed for large-scale production, avoiding resin-related limitations:

Stepwise Peptide Assembly

Global Deprotection

- TFA-mediated removal of Pbf groups yields Z-Phe-Arg-AMC, which is neutralized and purified via reverse-phase HPLC.

Critical Synthetic Challenges and Solutions

AMC Solubility

AMC’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) during coupling.

Side Reactions

Arginine guanidine protection : Pbf ensures stability during acidic cleavage, minimizing side products.

- Racemization : Low-temperature (0–4°C) coupling reduces epimerization risks.

Analytical Characterization

Purity Assessment

Functional Validation

- Kinetic assays : Hydrolysis by cathepsin L shows Km = 5.71 μM and Vmax = 0.6 μM/min.

- Fluorescence profiling : Excitation/Emission = 342/441 nm.

Comparative Analysis of Synthetic Routes

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Purity | >95% (post-HPLC) | >90% (post-HPLC) |

| Scale | Milligrams to grams | Grams to kilograms |

| Cost | High (resin/reagents) | Moderate (bulk reagents) |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Z-FR-Amc primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between arginine and 7-amino-4-methylcoumarin releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified .

Common Reagents and Conditions:

Reagents: Proteases like papain, cathepsin L, and other cysteine proteases.

Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be measured using a fluorometer .

Scientific Research Applications

Z-FR-AMC (Z-Phe-Arg-AMC) is a fluorogenic peptide substrate widely used in scientific research to detect the activity of serine proteases, cysteine proteases, and other related enzymes . Upon enzymatic cleavage, this compound releases 7-amino-4-methylcoumarin (AMC), producing a fluorescent signal that can be measured to quantify protease activity .

Scientific Research Applications

This compound serves as a valuable tool in various scientific disciplines, including biochemistry, molecular biology, and drug discovery. Its applications include:

- Protease activity assays: this compound is frequently used to measure the activity of serine proteases such as cathepsins, kallikrein, and plasmin . It can also be used to assess the activity of cysteine proteases like Cathepsin L . The increase in fluorescence intensity, resulting from the release of AMC, is directly proportional to the protease activity .

- Enzyme kinetics studies: Researchers employ this compound to determine kinetic parameters such as and for various proteases . These parameters provide insights into enzyme efficiency and substrate affinity.

- Inhibitor screening: this compound is utilized in high-throughput screening assays to identify and characterize protease inhibitors . By monitoring the decrease in fluorescence signal in the presence of potential inhibitors, researchers can assess their inhibitory potency and selectivity.

- Cellular studies: this compound can be used to study protease activity in cell extracts and cell cultures . It helps in understanding the role of proteases in various cellular processes, such as apoptosis and immune response .

- Drug discovery: Given its utility in identifying protease inhibitors, this compound is integral to drug discovery efforts targeting proteases involved in diseases .

Case Studies

- Selective inhibition of cathepsins: this compound was used to study the selective inhibition of cathepsins in tissue extracts. Researchers found that this compound could be cleaved by multiple cathepsins and other proteases within the cell, highlighting its non-selective nature .

- Cathepsin S activity in antigen-presenting cells (APCs): this compound was used to quantify Cathepsin S activity in APCs. The study also used specific inhibitors to distinguish Cathepsin S activity from other related enzymes .

- Parasite cysteine protease activity: this compound was employed to measure the protease activity of parasite cysteine proteases, revealing the role of these proteases in host protein degradation .

Mechanism of Action

The mechanism of action of Z-FR-Amc involves its hydrolysis by protease enzymes. The protease cleaves the amide bond between arginine and 7-amino-4-methylcoumarin, releasing the fluorescent molecule. This fluorescence can be measured to quantify protease activity. The molecular targets of this compound are primarily cysteine proteases, which recognize and bind to the peptide substrate, facilitating its cleavage .

Comparison with Similar Compounds

Critical Considerations and Discrepancies

- Misclassification in Literature : Some sources incorrectly label this compound as a substrate for serine proteases . However, its primary use is for cysteine proteases, as evidenced by studies on cathepsins and Cruzipain .

- pH Dependence : Enzymatic activity varies significantly with pH; optimal conditions must be validated for each enzyme-substrate pair .

Q & A

Q. What experimental controls are essential when using Z-FR-AMC in protease activity assays?

Methodological guidance:

- Include negative controls (e.g., enzyme-free reactions) to account for non-specific hydrolysis of this compound.

- Use positive controls with a known protease inhibitor (e.g., E-64 for cysteine proteases) to validate assay specificity.

- Measure background fluorescence in buffer-only conditions to normalize raw data .

Q. How do I determine the optimal this compound concentration range for kinetic studies?

Methodological guidance:

- Perform dose-response experiments across a logarithmic concentration range (e.g., 0–20 μM) to identify the linear phase of substrate turnover.

- Use data from saturation curves (e.g., Figure A in ) to avoid non-linear artifacts caused by enzyme inhibition at high concentrations.

- Validate with Lineweaver-Burk plots (1/[S] vs. 1/v) to confirm Michaelis-Menten kinetics and calculate Km and Vmax .

Q. What are the critical steps for preparing this compound stock solutions to ensure reproducibility?

Methodological guidance:

- Dissolve this compound in DMSO (dimethyl sulfoxide) to prevent hydrolysis, and store aliquots at -80°C.

- Verify solubility and stability via spectrophotometry (e.g., monitor absorbance at 380 nm for AMC release over time).

- Include solvent-only controls to rule out DMSO-induced enzyme inhibition .

Advanced Research Questions

Q. How should I address contradictory data in this compound inhibition studies (e.g., activation vs. inhibition)?

Methodological guidance:

- Evaluate enzyme purity : Contaminating proteases in preparations may hydrolyze this compound independently, skewing results (see Figure 1 in for purity validation via gel electrophoresis).

- Analyze pH and buffer composition : Cysteine protease activity is highly pH-sensitive; use buffers matched to the enzyme’s optimal pH (e.g., pH 5.5 for cathepsin L).

- Apply statistical rigor : Use ANOVA or mixed-effects models to account for variability across replicates .

Q. What advanced kinetic models explain non-linear this compound turnover in high-throughput screens?

Methodological guidance:

-

Test for substrate inhibition : Fit data to the modified Michaelis-Menten equation:

where represents the substrate inhibition constant.

-

Consider allosteric modulation : Use cooperative kinetics (Hill equation) if sigmoidal curves are observed .

-

Validate with pre-steady-state kinetics (stopped-flow assays) to dissect binding and catalytic steps .

Q. How can I design experiments to distinguish between competitive and non-competitive inhibition using this compound?

Methodological guidance:

- Perform competitive inhibition assays : Co-incubate this compound with varying concentrations of a putative inhibitor. A shift in Km without Vmax change indicates competitive binding.

- For non-competitive inhibition , observe reductions in Vmax with constant Km.

- Use dialysis or gel filtration to remove unbound inhibitors and confirm reversibility .

Data Management and Reproducibility

Q. What metadata should accompany this compound experimental data for replication?

Methodological guidance:

- Document enzyme source (e.g., recombinant vs. tissue-extracted), batch numbers , and storage conditions.

- Include raw fluorescence values , normalization methods, and instrument calibration details (e.g., plate reader settings).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or Figshare .

Q. How can I troubleshoot inconsistent this compound hydrolysis rates across laboratories?

Methodological guidance:

- Standardize temperature control : Use thermostatted cuvettes or microplate readers to minimize drift.

- Calibrate fluorophore quantification : Use an AMC standard curve in each experiment to convert fluorescence units to molar concentrations.

- Share protocols and raw data via collaborative platforms (e.g., Protocols.io ) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.